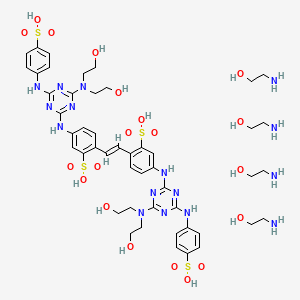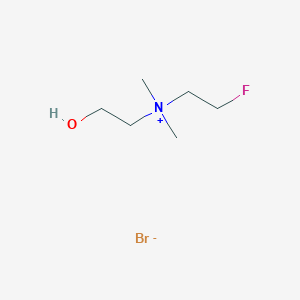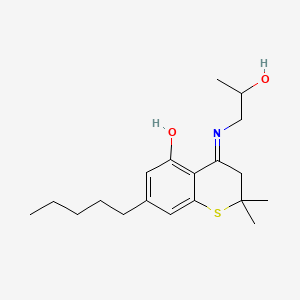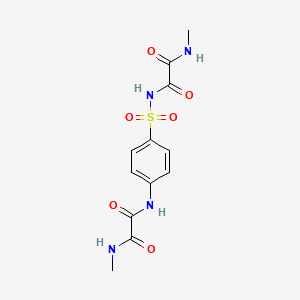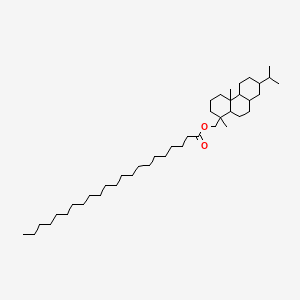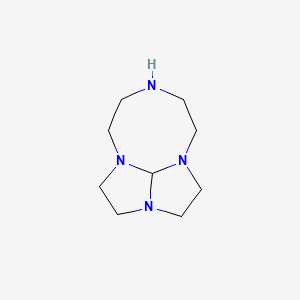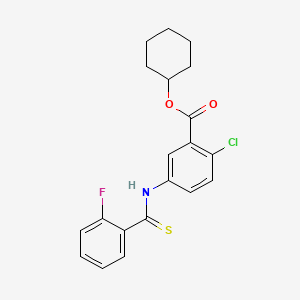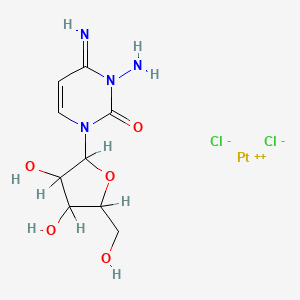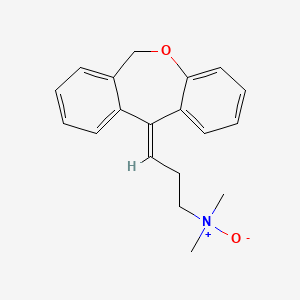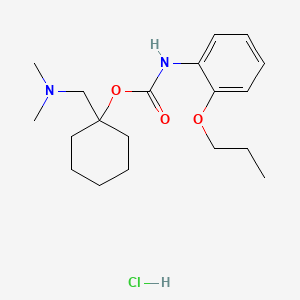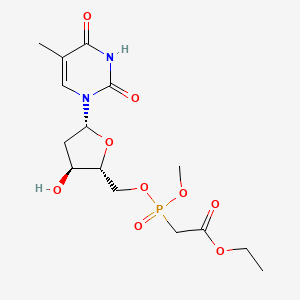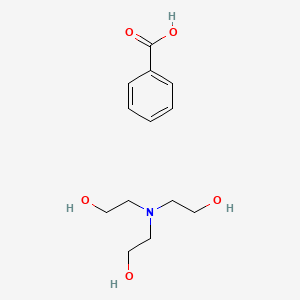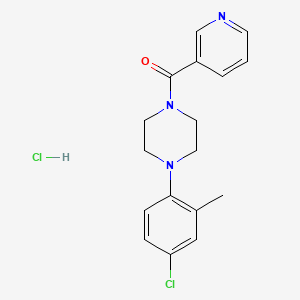
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chloro-2-methylphenyl group and a 3-pyridinylcarbonyl group, and it exists as a monohydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution Reactions: The 4-chloro-2-methylphenyl group is introduced via a nucleophilic substitution reaction using a suitable chloro compound.
Acylation: The 3-pyridinylcarbonyl group is introduced through an acylation reaction using a pyridine derivative and an acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions such as temperature, pressure, and concentration of reactants.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Phenylpiperazines: Compounds with phenyl groups attached to the piperazine ring.
Pyridinylpiperazines: Compounds with pyridine groups attached to the piperazine ring.
Uniqueness
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
属性
CAS 编号 |
124444-94-6 |
|---|---|
分子式 |
C17H19Cl2N3O |
分子量 |
352.3 g/mol |
IUPAC 名称 |
[4-(4-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C17H18ClN3O.ClH/c1-13-11-15(18)4-5-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14;/h2-6,11-12H,7-10H2,1H3;1H |
InChI 键 |
FMALSJJUIQWFPF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


